N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)ACETAMIDE
Overview
Description
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE is a complex organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yl with N,N-dimethylacetamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIMETHYL-2-[(3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY]ACETAMIDE
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL BENZOATE
Uniqueness
N,N-DIMETHYL-2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
N,N-dimethyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-18(2)16(19)10-21-11-7-8-13-12-5-3-4-6-14(12)17(20)22-15(13)9-11/h7-9H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUEHJDYFPSIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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